TG 100572

Description

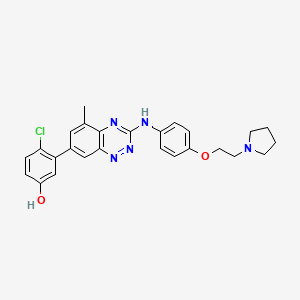

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN5O2/c1-17-14-18(22-16-20(33)6-9-23(22)27)15-24-25(17)29-26(31-30-24)28-19-4-7-21(8-5-19)34-13-12-32-10-2-3-11-32/h4-9,14-16,33H,2-3,10-13H2,1H3,(H,28,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSSMEORRLJZLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867334-05-2 | |

| Record name | TG 100572 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867334052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

TG100572: A Technical Guide to its Mechanism of Action as a Multi-Targeted Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG100572 is a potent, multi-targeted small molecule inhibitor of a select group of receptor tyrosine kinases (RTKs) and Src family kinases. Its primary mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Fibroblast Growth Factor Receptors (FGFR1, FGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and several members of the Src kinase family. This inhibition disrupts downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, as well as vascular permeability. Primarily investigated for its therapeutic potential in ocular diseases characterized by neovascularization and edema, such as age-related macular degeneration (AMD), TG100572 demonstrates significant anti-angiogenic and anti-permeability effects. This technical guide provides a comprehensive overview of the mechanism of action of TG100572, detailing its kinase inhibitory profile, its effects on key cellular processes, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Multi-Targeted Kinase Inhibition

TG100572 functions as a multi-targeted kinase inhibitor, a class of drugs designed to simultaneously block the activity of several key signaling proteins involved in pathological processes.[1] The primary targets of TG100572 are receptor tyrosine kinases and Src family kinases, which are critical regulators of angiogenesis, the formation of new blood vessels from pre-existing ones.[2]

TG100572 is the active metabolite of the prodrug TG100801.[3][4] Following topical administration, TG100801 is converted to TG100572 by ocular esterases.[3] This conversion allows for effective delivery of the active compound to the posterior segment of the eye while minimizing systemic exposure.[3][4]

The inhibitory action of TG100572 is achieved through competition with adenosine triphosphate (ATP) at the catalytic site of the target kinases. By occupying the ATP-binding pocket, TG100572 prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby blocking the initiation of downstream signaling cascades.[2]

Kinase Inhibitory Profile

The potency of TG100572 against its target kinases has been quantified through in vitro kinase inhibition assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below. The data demonstrates sub-nanomolar to low nanomolar activity against a range of kinases implicated in angiogenesis and vascular permeability.

| Target Kinase | IC50 (nM) | Kinase Family |

| VEGFR1 | 2 | Receptor Tyrosine Kinase |

| VEGFR2 | 7 | Receptor Tyrosine Kinase |

| FGFR1 | 2 | Receptor Tyrosine Kinase |

| FGFR2 | 16 | Receptor Tyrosine Kinase |

| PDGFRβ | 13 | Receptor Tyrosine Kinase |

| Fgr | 5 | Src Family Kinase |

| Fyn | 0.5 | Src Family Kinase |

| Hck | 6 | Src Family Kinase |

| Lck | 0.1 | Src Family Kinase |

| Lyn | 0.4 | Src Family Kinase |

| Src | 1 | Src Family Kinase |

| Yes | 0.2 | Src Family Kinase |

Table 1: In vitro kinase inhibitory profile of TG100572. Data compiled from multiple sources.[5][6]

Effects on Cellular Processes and Signaling Pathways

The multi-targeted nature of TG100572 leads to the disruption of several critical cellular processes involved in angiogenesis and vascular leakage.

Inhibition of Endothelial Cell Proliferation

Angiogenesis is fundamentally dependent on the proliferation of endothelial cells.[7] TG100572 has been shown to inhibit the proliferation of human retinal microvascular endothelial cells (hRMVEC) with an IC50 of 610 ± 72 nM.[5][6] This anti-proliferative effect is a direct consequence of blocking the signaling pathways initiated by growth factors such as VEGF and FGF, which are potent mitogens for endothelial cells.

Induction of Apoptosis in Proliferating Endothelial Cells

Beyond inhibiting proliferation, TG100572 selectively induces apoptosis, or programmed cell death, in rapidly dividing endothelial cells, while having minimal effect on quiescent cells.[5][6] This selective cytotoxicity towards proliferating cells is a desirable characteristic for an anti-angiogenic agent, as it targets the pathological neovasculature while sparing established blood vessels.

Blockade of VEGF-Induced Signaling

Vascular Endothelial Growth Factor (VEGF) is a key driver of both physiological and pathological angiogenesis.[8] Its binding to VEGFR2 on endothelial cells triggers a cascade of intracellular signaling events.[9] One of the critical downstream pathways involves the activation of the Ras/MEK/ERK pathway, which promotes cell proliferation and survival.[10] Experimental evidence demonstrates that TG100572 effectively blocks the VEGF-induced phosphorylation of Extracellular signal-Regulated Kinase (Erk1/2), a key component of this pathway.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. cosmobiousa.com [cosmobiousa.com]

- 4. apexbt.com [apexbt.com]

- 5. genscript.com [genscript.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Kinase Selectivity Profile of TG-100572: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG-100572 is a potent, multi-targeted kinase inhibitor demonstrating significant activity against key receptor tyrosine kinases (RTKs) and Src family kinases implicated in pathological angiogenesis and cancer. This document provides a comprehensive overview of the kinase selectivity profile of TG-100572, presenting quantitative inhibitory data in a structured format. Detailed experimental methodologies for biochemical kinase assays are outlined to provide a framework for the determination of kinase inhibitor potency. Furthermore, this guide illustrates the critical signaling pathways modulated by TG-100572, offering visual representations of the molecular interactions and the inhibitor's mechanism of action through Graphviz diagrams. This technical guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Quantitative Kinase Selectivity Profile of TG-100572

TG-100572 exhibits a distinct selectivity profile, with potent, sub-nanomolar to low nanomolar inhibitory activity against several members of the Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptor (PDGFR) families, and Src family kinases. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, are summarized in the tables below.

Table 1: Inhibition of Receptor Tyrosine Kinases (RTKs) by TG-100572

| Kinase Target | IC50 (nM) |

| VEGFR1 | 2 |

| VEGFR2 | 7 |

| FGFR1 | 2 |

| FGFR2 | 16 |

| PDGFRβ | 13 |

Data compiled from multiple sources indicating the potent activity of TG-100572 against key pro-angiogenic receptor tyrosine kinases.[1][2]

Table 2: Inhibition of Src Family Kinases by TG-100572

| Kinase Target | IC50 (nM) |

| Fgr | 5 |

| Fyn | 0.5 |

| Hck | 6 |

| Lck | 0.1 |

| Lyn | 0.4 |

| Src | 1 |

| Yes | 0.2 |

TG-100572 demonstrates high potency against members of the Src family of non-receptor tyrosine kinases, with several targets inhibited at sub-nanomolar concentrations.[1][2]

Experimental Protocols for Kinase Inhibition Assays

The determination of kinase inhibitor potency, typically expressed as an IC50 value, is performed using in vitro biochemical assays. While the precise, proprietary protocols for TG-100572 are not publicly detailed, the following represents a standard and widely accepted methodology for such evaluations, often considered the "gold standard" in the field.

General Principle of In Vitro Kinase Assays

In vitro kinase assays measure the enzymatic activity of a purified kinase in a cell-free system. The fundamental principle involves quantifying the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific substrate by the kinase. The inhibitory effect of a compound is determined by measuring the reduction in kinase activity in the presence of varying concentrations of the inhibitor.

Radiometric Filter Binding Assay: A Representative Protocol

This protocol describes a common method for determining the IC50 of a kinase inhibitor.

Materials:

-

Kinase: Purified recombinant human kinase of interest (e.g., VEGFR2, Src).

-

Substrate: A specific peptide or protein substrate for the kinase (e.g., poly(Glu, Tyr) 4:1 for Src family kinases).

-

Inhibitor: TG-100572, serially diluted in an appropriate solvent (e.g., DMSO).

-

ATP: [γ-³²P]ATP (radiolabeled) and non-radiolabeled ATP.

-

Assay Buffer: Typically contains a buffering agent (e.g., Tris-HCl), a divalent cation (e.g., MgCl₂, MnCl₂), a reducing agent (e.g., DTT), and other components to ensure optimal kinase activity.

-

Stop Solution: To terminate the kinase reaction (e.g., phosphoric acid or EDTA).

-

P81 Phosphocellulose Paper: For capturing the radiolabeled substrate.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Preparation of Reagents: All reagents are prepared and stored on ice. Serial dilutions of TG-100572 are prepared at concentrations spanning a range appropriate for IC50 determination.

-

Reaction Setup: In a microtiter plate or microcentrifuge tubes, the following components are added in a sequential manner:

-

Assay buffer.

-

A solution of the kinase at a predetermined optimal concentration.

-

The substrate at a concentration typically at or near its Michaelis-Menten constant (Km).

-

The serially diluted TG-100572 or vehicle control (DMSO).

-

-

Pre-incubation: The mixture of kinase, substrate, and inhibitor is pre-incubated for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

-

Initiation of Kinase Reaction: The reaction is initiated by the addition of a mixture of [γ-³²P]ATP and non-radiolabeled ATP. The final ATP concentration is typically at or near the Km for the specific kinase.

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). This incubation time is optimized to ensure the reaction is within the linear range.

-

Termination of Reaction: The kinase reaction is stopped by the addition of a stop solution.

-

Substrate Capture: An aliquot of the reaction mixture is spotted onto P81 phosphocellulose paper. The phosphorylated substrate, being charged, binds to the paper, while the unreacted [γ-³²P]ATP does not.

-

Washing: The phosphocellulose papers are washed multiple times with a dilute acid solution (e.g., 0.75% phosphoric acid) to remove any unbound [γ-³²P]ATP.

-

Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition for each concentration of TG-100572 is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve using appropriate software.

Alternative Non-Radiometric Assay Formats

While radiometric assays are highly reliable, several non-radioactive methods are also widely used for their convenience and safety. These include:

-

Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure kinase activity by quantifying the amount of ADP produced in the kinase reaction. The ADP is converted back to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.

-

Fluorescence-Based Assays (e.g., TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer assays utilize a labeled substrate and a phospho-specific antibody. Phosphorylation of the substrate brings a donor and acceptor fluorophore into proximity, resulting in a FRET signal.

The choice of assay format depends on factors such as the specific kinase, the availability of reagents, and the desired throughput.

Figure 1. A generalized workflow for determining the IC50 value of a kinase inhibitor.

Signaling Pathways Modulated by TG-100572

TG-100572 exerts its biological effects by simultaneously inhibiting multiple critical signaling pathways that drive cell proliferation, survival, migration, and angiogenesis. The primary targets of TG-100572 are key receptor tyrosine kinases and the Src family of non-receptor tyrosine kinases.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

VEGFR, FGFR, and PDGFR are all RTKs that, upon binding to their respective ligands (e.g., VEGF, FGF, PDGF), dimerize and autophosphorylate specific tyrosine residues in their intracellular domains. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades such as the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. These pathways are central to promoting endothelial cell proliferation, migration, and survival, which are hallmarks of angiogenesis. By inhibiting the kinase activity of these receptors, TG-100572 effectively blocks the initiation of these pro-angiogenic signals.

Figure 2. TG-100572 blocks downstream signaling by inhibiting RTK autophosphorylation.

Inhibition of Src Family Kinase Signaling

Src family kinases are non-receptor tyrosine kinases that act as crucial signaling hubs downstream of various cell surface receptors, including RTKs and integrins. They play a pivotal role in regulating cell adhesion, migration, and invasion. Activation of Src kinases can contribute to increased vascular permeability and the breakdown of the extracellular matrix, facilitating tumor cell metastasis. TG-100572's potent inhibition of Src family kinases disrupts these processes, complementing its anti-angiogenic effects.

Figure 3. TG-100572 inhibits Src-mediated signaling pathways involved in cell motility.

Crosstalk and Convergent Inhibition

The signaling pathways targeted by TG-100572 are highly interconnected. Src family kinases can be activated by and act downstream of RTKs like VEGFR and PDGFR. This crosstalk creates a robust and often redundant signaling network that promotes pathological angiogenesis and tumor progression. The multi-targeted nature of TG-100572 is a key therapeutic advantage, as it allows for the simultaneous blockade of multiple nodes within this complex network. This convergent inhibition is more likely to lead to a more profound and sustained anti-tumor and anti-angiogenic response compared to inhibitors that target a single pathway. There is increasing evidence that crosstalk between VEGFs and FGFs plays an important role in the promotion of tumor angiogenesis. Furthermore, the recruitment of pericytes by PDGF-B is crucial for the maintenance of tumor angiogenesis.

Figure 4. TG-100572's multi-targeted approach disrupts signaling crosstalk.

Conclusion

TG-100572 is a potent multi-targeted kinase inhibitor with a well-defined selectivity profile against key RTKs and Src family kinases. Its ability to concurrently inhibit multiple signaling pathways involved in angiogenesis, cell proliferation, and migration underscores its therapeutic potential. The data and methodologies presented in this guide provide a comprehensive resource for the continued investigation and development of TG-100572 and other multi-targeted kinase inhibitors. A thorough understanding of the kinase selectivity profile and the underlying signaling networks is paramount for advancing the clinical application of such targeted therapies.

References

TG 100572 Hydrochloride: A Comprehensive Technical Overview of its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG 100572 hydrochloride is a potent, multi-targeted kinase inhibitor with significant anti-angiogenic properties. This document provides an in-depth technical guide to its biological activity, mechanism of action, and key experimental findings. The information is curated for researchers, scientists, and professionals involved in drug development, offering a consolidated resource for understanding the therapeutic potential of this compound. All quantitative data is presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions such as cancer and age-related macular degeneration (AMD).[1][2] Key mediators of angiogenesis include receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs), as well as non-receptor tyrosine kinases such as the Src family kinases.[1][2] this compound hydrochloride has emerged as a significant inhibitor of these pathways, demonstrating potent activity in preclinical models. Its hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base, without compromising biological activity at equivalent molar concentrations.[3]

Mechanism of Action

This compound hydrochloride exerts its biological effects by inhibiting a range of tyrosine kinases involved in angiogenesis and cell proliferation.[3][4] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase domain and preventing the phosphorylation of downstream substrates, thereby blocking signal transduction.[1][5] This multi-targeted inhibition of key pro-angiogenic and pro-proliferative pathways forms the basis of its therapeutic potential.

Below is a diagram illustrating the primary signaling pathways targeted by this compound.

Caption: Mechanism of action of this compound.

Quantitative Biological Activity

The inhibitory activity of this compound hydrochloride has been quantified against a panel of kinases, demonstrating sub-nanomolar to low nanomolar potency. Its effect on endothelial cell proliferation has also been determined.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| Receptor Tyrosine Kinases | |

| VEGFR1 | 2 |

| VEGFR2 | 7 |

| FGFR1 | 2 |

| FGFR2 | 16 |

| PDGFRβ | 13 |

| Src Family Kinases | |

| Fgr | 5 |

| Fyn | 0.5 |

| Hck | 6 |

| Lck | 0.1 |

| Lyn | 0.4 |

| Src | 1 |

| Yes | 0.2 |

Data sourced from MedChemExpress product information.[3][4]

Table 2: Cellular Activity of this compound

| Cell Line / Process | Parameter | Value |

| Human Retinal Microvascular Endothelial Cells (hRMVEC) | Proliferation Inhibition (IC50) | 610 ± 72 nM |

| Vascular Endothelial Cells | Proliferation Inhibition (ED50) | 610 ± 71 nM |

Data sourced from MedChemExpress product information.[3][4]

In Vitro Experimental Protocols

Endothelial Cell Proliferation Assay

This protocol outlines a common method for assessing the anti-proliferative effects of this compound on endothelial cells.

Caption: Workflow for an endothelial cell proliferation assay.

Detailed Methodology:

-

Cell Plating: Human retinal microvascular endothelial cells (hRMVEC) are seeded in 96-well cluster plates at an appropriate density.

-

Treatment: The cells are cultured for 48 hours in media containing 10% Fetal Bovine Serum (FBS), 50 µg/mL heparin, and 50 ng/mL recombinant human VEGF (rhVEGF). During this period, cells are treated with varying concentrations of this compound (typically ranging from 2 nM to 5 µM) or a DMSO vehicle control.[3]

-

Viability Assessment: After the incubation period, cell proliferation is quantified using a colorimetric assay, such as the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay.[3] This assay measures the metabolic activity of viable cells.

-

Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration of the compound that inhibits 50% of cell proliferation) is calculated.

In Vivo Studies

Murine Model of Laser-Induced Choroidal Neovascularization (CNV)

Systemic administration of this compound has been shown to significantly suppress CNV in a mouse model.[3][4] However, this route of administration was associated with weight loss, suggesting potential systemic toxicity.[3][4]

Ocular Pharmacokinetics

Topical administration of this compound has been investigated as a means to achieve therapeutic concentrations in ocular tissues while minimizing systemic exposure.

Key Findings:

-

Following topical administration, this compound can reach a maximum concentration (Cmax) of 23.4 µM in the choroid and sclera within 30 minutes (Tmax).[3][4]

-

The levels of this compound in the retina are comparatively low.[3][4]

-

The compound exhibits a short half-life in ocular tissues, necessitating frequent topical administration (e.g., three times a day) to maintain therapeutic levels.[3][4]

-

A prodrug approach, using TG100801 which is converted to this compound by ocular esterases, has been shown to achieve sustained therapeutic concentrations in posterior eye tissues with minimal systemic exposure.[6]

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice (Topical Administration)

| Tissue | Cmax (µM) | Tmax (hours) |

| Choroid and Sclera | 23.4 | 0.5 |

Data sourced from MedChemExpress product information.[3][4]

In Vivo Experimental Protocol: Murine Dosing Regimen

The following provides an example of a dosing regimen for in vivo studies in mice.

Caption: Example of in vivo dosing regimens for this compound.

Detailed Methodology:

-

Systemic Administration: C57BL/6 mice (15-20 g) are administered 5 mg/kg of this compound via intraperitoneal (i.p.) injection twice daily for four days, followed by a single dose on the fifth day. Plasma and eye tissues are collected 5 hours after the final dose.[3]

-

Topical Administration: A single 10 µL drop of this compound or its prodrug is applied to both eyes of the mice for two consecutive days. Plasma and eye tissues are harvested at various time points (e.g., prior to dosing, and 0.5, 1, 3, 5, or 7 hours after the final dose) to assess pharmacokinetic properties.[3]

Summary and Conclusion

This compound hydrochloride is a potent multi-targeted kinase inhibitor with significant anti-angiogenic activity. Its ability to inhibit key RTKs and Src family kinases at low nanomolar concentrations translates to effective inhibition of endothelial cell proliferation. While systemic administration shows efficacy in preclinical models, it is associated with toxicity. Topical ocular delivery presents a promising alternative for treating ocular diseases characterized by pathological angiogenesis, such as AMD, by achieving high local concentrations with minimal systemic exposure. Further research and development, potentially utilizing prodrug strategies, may optimize the therapeutic index of this compound for clinical applications.

References

- 1. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. youtube.com [youtube.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

TG100572: A Technical Guide to a Dual VEGFR and Src Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG100572 is a potent, multi-targeted small molecule inhibitor with significant activity against both vascular endothelial growth factor receptors (VEGFRs) and Src family kinases. Its ability to concurrently block these key signaling pathways makes it a compelling candidate for investigation in diseases characterized by pathological angiogenesis and vascular permeability, such as age-related macular degeneration (AMD) and diabetic retinopathy. This technical guide provides an in-depth overview of TG100572, including its biochemical activity, cellular effects, and preclinical efficacy, with a focus on the experimental methodologies used for its characterization.

Mechanism of Action

TG100572 exerts its biological effects by competitively inhibiting the ATP-binding sites of its target kinases. By targeting VEGFRs, primarily VEGFR1 and VEGFR2, TG100572 directly interferes with the signaling cascade initiated by vascular endothelial growth factor (VEGF), a key driver of angiogenesis. This inhibition leads to a reduction in endothelial cell proliferation, migration, and tube formation.

Simultaneously, TG100572 potently inhibits Src family kinases. Src is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various growth factor receptors, including VEGFRs. Inhibition of Src by TG100572 further disrupts pro-angiogenic signaling and can also modulate vascular permeability. The dual inhibition of both VEGFR and Src provides a multi-pronged approach to block pathological neovascularization.

Quantitative Data Summary

The inhibitory activity of TG100572 against a panel of kinases and its effect on endothelial cell proliferation are summarized in the tables below.

Table 1: Kinase Inhibitory Profile of TG100572

| Target Kinase | IC50 (nM) |

| VEGFR1 | 2 |

| VEGFR2 | 7 |

| FGFR1 | 2 |

| FGFR2 | 16 |

| PDGFRβ | 13 |

| Src | 1 |

| Fgr | 5 |

| Fyn | 0.5 |

| Hck | 6 |

| Lck | 0.1 |

| Lyn | 0.4 |

| Yes | 0.2 |

Data compiled from MedChemExpress.

Table 2: Cellular Activity of TG100572

| Assay | Cell Line | Endpoint | Value |

| Cell Proliferation | hRMVEC | ED50 | 610 ± 71 nM |

Data from Doukas J, et al. J Cell Physiol. 2008.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize TG100572.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of TG100572 against a panel of purified kinases.

Methodology: The inhibitory activity of TG100572 was determined using in vitro kinase assays. While the specific details for each kinase may vary slightly, a general protocol is as follows:

-

Reaction Setup: Kinase reactions are performed in a 96-well plate format. Each well contains the specific kinase, a suitable substrate (e.g., a synthetic peptide or a protein like myelin basic protein), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).

-

Inhibitor Addition: A serial dilution of TG100572 (or vehicle control, typically DMSO) is added to the wells.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop solution, such as EDTA.

-

Detection: The amount of substrate phosphorylation is quantified. This can be achieved through various methods:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-Based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which correlates with kinase activity. The remaining ATP is depleted, and the ADP is converted back to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

-

Fluorescence-Based Assay (e.g., LanthaScreen®): This time-resolved fluorescence resonance energy transfer (TR-FRET) assay uses a terbium-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled substrate. Phosphorylation brings the donor (terbium) and acceptor (fluorophore) into proximity, resulting in a FRET signal.

-

-

Data Analysis: The percentage of inhibition for each TG100572 concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

.

Endothelial Cell Proliferation Assay

Objective: To determine the half-maximal effective dose (ED50) of TG100572 for the inhibition of vascular endothelial cell proliferation.

Cell Line: Human Retinal Microvascular Endothelial Cells (hRMVEC)

Methodology:

-

Cell Seeding: hRMVECs are plated in 96-well tissue culture plates at an appropriate density to allow for logarithmic growth over the course of the assay.

-

Treatment: After allowing the cells to adhere, the culture medium is replaced with a medium containing 10% Fetal Bovine Serum (FBS), 50 µg/mL heparin, and 50 ng/mL recombinant human VEGF (rhVEGF). TG100572 is added to the wells in a serial dilution (e.g., 2 nM to 5 µM). A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Assessment of Cell Viability: Cell proliferation is assessed using a colorimetric assay, such as the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay.

-

The XTT reagent is added to each well.

-

The plates are incubated for a further 2-4 hours to allow for the conversion of the XTT tetrazolium salt to a formazan product by metabolically active cells.

-

The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm with a reference wavelength of 650 nm).

-

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of proliferation inhibition is calculated for each TG100572 concentration relative to the vehicle control. The ED50 value is determined by fitting the data to a dose-response curve.

.

VEGF-Induced ERK Phosphorylation Assay (Western Blot)

Objective: To assess the inhibitory effect of TG100572 on VEGF-induced downstream signaling.

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or hRMVECs

Methodology:

-

Cell Culture and Starvation: Cells are cultured to near confluence and then serum-starved overnight to reduce basal levels of kinase phosphorylation.

-

Treatment: Cells are pre-treated with TG100572 at various concentrations or vehicle (DMSO) for a specified time (e.g., 1 hour).

-

Stimulation: Cells are then stimulated with recombinant human VEGF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) to induce ERK phosphorylation. A negative control group (no VEGF stimulation) is also included.

-

Cell Lysis: The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

The membrane is then incubated with a chemiluminescent substrate, and the signal is detected using a chemiluminescence imaging system.

-

-

Loading Control: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total ERK1/2 or a housekeeping protein like GAPDH or β-actin.

-

Data Analysis: The band intensities for p-ERK1/2 are quantified and normalized to the total ERK1/2 or loading control bands. The effect of TG100572 on VEGF-induced ERK phosphorylation can then be determined.

.

Endothelial Cell Apoptosis Assay

Objective: To determine if TG100572 selectively induces apoptosis in proliferating versus quiescent endothelial cells.

Cell Line: Human Retinal Microvascular Endothelial Cells (hRMVEC)

Methodology:

-

Culture Conditions:

-

Proliferating Cells: hRMVECs are cultured in a complete growth medium containing serum and growth factors to maintain a state of active proliferation.

-

Quiescent Cells: To induce quiescence, hRMVECs are cultured to confluence and then switched to a basal medium with low serum (e.g., 0.5% FBS) for 24-48 hours.

-

-

Treatment: Both proliferating and quiescent cell populations are treated with TG100572 at various concentrations or vehicle (DMSO) for a specified period (e.g., 24-48 hours).

-

Apoptosis Detection: Apoptosis can be assessed using several methods:

-

Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry:

-

Cells are harvested, washed, and resuspended in an Annexin V binding buffer.

-

Fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells) are added.

-

The cells are incubated in the dark and then analyzed by flow cytometry.

-

The percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable (Annexin V negative, PI negative) cells is quantified.

-

-

Caspase Activity Assay:

-

Cell lysates are prepared and incubated with a substrate for caspases (e.g., caspase-3/7) that is conjugated to a reporter molecule (e.g., a fluorophore or a luminescent substrate).

-

Cleavage of the substrate by active caspases releases the reporter, which can be quantified by a fluorometer or luminometer.

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

-

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Fixed and permeabilized cells are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.

-

TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

-

The fluorescent signal from the labeled DNA is then detected by fluorescence microscopy or flow cytometry.

-

-

-

Data Analysis: The percentage of apoptotic cells in the TG100572-treated groups is compared to the vehicle-treated control for both proliferating and quiescent cell populations.

.

In Vivo Laser-Induced Choroidal Neovascularization (CNV) Model

Objective: To evaluate the in vivo efficacy of TG100572 in a model of pathological ocular neovascularization.

Animal Model: C57BL/6 mice

Methodology:

-

Anesthesia and Pupil Dilation: Mice are anesthetized, and their pupils are dilated with a mydriatic agent (e.g., a mixture of tropicamide and phenylephrine).

-

Laser Photocoagulation:

-

A coverslip is used as a contact lens to visualize the retina.

-

An argon laser is used to create four laser spots around the optic nerve in each eye.

-

Laser parameters (e.g., 50 µm spot size, 0.1-second duration, 120 mW power) are chosen to rupture Bruch's membrane, which is confirmed by the appearance of a vaporization bubble.

-

-

Drug Administration:

-

Systemic Administration: TG100572 is administered via intraperitoneal (i.p.) injection (e.g., 5 mg/kg daily).

-

Topical Administration: A prodrug of TG100572, TG100801, is often used for topical delivery as it achieves superior ocular concentrations of the active compound. A solution of TG100801 is applied as eye drops.

-

-

Quantification of CNV:

-

Fourteen days after laser injury, the mice are euthanized.

-

The eyes are enucleated and fixed.

-

The cornea, lens, and retina are removed, and the remaining RPE-choroid-sclera complex is flat-mounted.

-

The choroidal flat mounts are stained with a fluorescent isolectin (e.g., isolectin B4 conjugated to Alexa Fluor 488 or 594) to visualize the neovascular tufts.

-

The fluorescently labeled CNV lesions are imaged using a fluorescence microscope.

-

The area of the CNV lesions is quantified using image analysis software.

-

-

Data Analysis: The mean CNV area in the TG100572-treated group is compared to the vehicle-treated control group. Statistical significance is determined using an appropriate statistical test (e.g., t-test or ANOVA).

.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by TG100572 and the general workflows for the experimental procedures described above.

Caption: TG100572 inhibits both VEGFR and Src signaling pathways.

Caption: General workflow for in vitro kinase inhibition assay.

Caption: Workflow for endothelial cell proliferation assay.

Caption: Workflow for western blot analysis of ERK phosphorylation.

Caption: Workflow for the in vivo laser-induced CNV model.

Conclusion

TG100572 is a potent dual inhibitor of VEGFR and Src kinases with demonstrated anti-angiogenic and anti-proliferative effects in relevant preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers interested in further exploring the therapeutic potential of this and similar multi-targeted kinase inhibitors. The detailed methodologies offer a foundation for the design and execution of future studies aimed at elucidating the full pharmacological profile of TG100572 and its potential clinical applications.

In Vitro Effects of TG100572 on Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG100572 is a potent, multi-targeted kinase inhibitor with significant anti-angiogenic properties. This technical guide provides an in-depth overview of the in vitro effects of TG100572 on endothelial cells, compiling quantitative data, detailed experimental protocols, and key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of angiogenesis research and anti-cancer drug development.

Core Mechanism of Action

TG100572 exerts its effects by targeting several key receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases that are crucial for endothelial cell function, proliferation, and survival. Its primary mechanism involves the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and members of the Src family of kinases.[1][2][3] This multi-targeted approach effectively blocks the signaling cascades that drive angiogenesis.

Quantitative Data Summary

The inhibitory activity of TG100572 against various kinases and its effect on endothelial cell proliferation have been quantified in several studies. The following tables summarize these key quantitative metrics.

Table 1: Kinase Inhibition Profile of TG100572 [1][2][3]

| Target Kinase | IC50 (nM) |

| VEGFR1 | 2 |

| VEGFR2 | 7 |

| FGFR1 | 2 |

| FGFR2 | 16 |

| PDGFRβ | 13 |

| Fgr | 5 |

| Fyn | 0.5 |

| Hck | 6 |

| Lck | 0.1 |

| Lyn | 0.4 |

| Src | 1 |

| Yes | 0.2 |

Table 2: In Vitro Efficacy of TG100572 on Endothelial Cells [1][2][3][4]

| Parameter | Cell Type | Value |

| Inhibition of Cell Proliferation (ED50) | Vascular Endothelial Cells | 610 ± 71 nM |

| Inhibition of Cell Proliferation (IC50) | hRMVEC | 610 ± 72 nM |

Key In Vitro Effects on Endothelial Cells

Inhibition of Endothelial Cell Proliferation

TG100572 effectively inhibits the proliferation of vascular endothelial cells.[1][4] This anti-proliferative effect is a direct consequence of its ability to block the signaling pathways initiated by key angiogenic factors such as VEGF. By inhibiting VEGFR2, TG100572 prevents the downstream activation of pathways like the Ras-MEK-ERK pathway, which is critical for cell cycle progression and proliferation.

Induction of Apoptosis in Proliferating Endothelial Cells

A significant finding is that TG100572 selectively induces apoptosis in rapidly proliferating endothelial cells, while having minimal effect on quiescent, established endothelial cells.[4] This selective action suggests that TG100572 may target the angiogenic vasculature of tumors with a favorable therapeutic window, potentially reducing side effects associated with the disruption of normal blood vessels.

Blockade of VEGF-Induced Signaling

TG100572 has been shown to block the VEGF-induced phosphorylation of extracellular signal-regulated kinase (ERK).[3][4] ERK is a key downstream effector of the VEGFR2 signaling cascade, and its phosphorylation is a critical step in mediating the mitogenic effects of VEGF. By inhibiting this phosphorylation, TG100572 effectively shuts down a major signaling pathway responsible for endothelial cell proliferation and survival.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the in vitro effects of TG100572 on endothelial cells.

Endothelial Cell Proliferation Assay

Objective: To determine the dose-dependent effect of TG100572 on the proliferation of endothelial cells.

Materials:

-

Human Retinal Microvascular Endothelial Cells (hRMVEC) or other suitable endothelial cell line

-

Endothelial Cell Growth Medium

-

Fetal Bovine Serum (FBS)

-

TG100572

-

96-well microplates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Protocol:

-

Cell Seeding: Seed hRMVEC in a 96-well plate at a density of 5,000 cells per well in complete growth medium.

-

Cell Attachment: Allow cells to attach and grow for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells in a quiescent state.

-

Treatment: Prepare serial dilutions of TG100572 in low-serum medium. Remove the starvation medium and add 100 µL of the TG100572 dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., VEGF).

-

Incubation: Incubate the plate for 48-72 hours.

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence or absorbance using a plate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the ED50 or IC50 value by fitting the data to a dose-response curve.

Apoptosis Assay

Objective: To assess the ability of TG100572 to induce apoptosis in proliferating endothelial cells.

Materials:

-

Endothelial cells

-

Complete growth medium

-

TG100572

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Protocol:

-

Cell Culture: Culture endothelial cells in complete growth medium to maintain a proliferative state.

-

Treatment: Treat the cells with various concentrations of TG100572 or vehicle control for a predetermined time (e.g., 24-48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blot for VEGF-Induced ERK Phosphorylation

Objective: To determine if TG100572 inhibits the VEGF-induced phosphorylation of ERK in endothelial cells.

Materials:

-

Endothelial cells

-

Serum-free medium

-

Recombinant human VEGF

-

TG100572

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK)

-

HRP-conjugated secondary antibody

-

ECL Western blotting detection reagents

-

SDS-PAGE equipment and reagents

-

PVDF membrane

Protocol:

-

Cell Culture and Serum Starvation: Culture endothelial cells to near confluence and then serum-starve them overnight.

-

Pre-treatment: Pre-treat the cells with different concentrations of TG100572 or vehicle for 1-2 hours.

-

VEGF Stimulation: Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes).

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with the antibody against total ERK to confirm equal protein loading.

-

Data Analysis: Quantify the band intensities and express the level of p-ERK as a ratio to t-ERK.

Signaling Pathways and Experimental Workflows

VEGF/VEGFR2 Signaling Pathway Inhibition by TG100572

The binding of VEGF to its receptor, VEGFR2, on endothelial cells triggers a cascade of intracellular signaling events that are central to angiogenesis. TG100572's primary anti-angiogenic effect stems from its potent inhibition of this pathway at multiple levels.

Caption: Inhibition of VEGF/VEGFR2 signaling by TG100572.

Experimental Workflow for Assessing TG100572's Anti-Angiogenic Effects In Vitro

The following diagram illustrates a typical workflow for evaluating the in vitro anti-angiogenic properties of a compound like TG100572.

Caption: A typical experimental workflow for in vitro evaluation.

Conclusion

TG100572 is a potent multi-targeted kinase inhibitor that demonstrates significant anti-angiogenic activity in vitro. By effectively inhibiting key signaling pathways in endothelial cells, particularly the VEGF/VEGFR2 axis, it leads to a reduction in cell proliferation and the induction of apoptosis in actively dividing endothelial cells. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of TG100572 and similar compounds in the treatment of angiogenesis-dependent diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis | Springer Nature Experiments [experiments.springernature.com]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of TG100572: A Multi-Targeted Kinase Inhibitor for Ocular Neovascularization

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies involving TG100572, a potent multi-targeted kinase inhibitor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering an in-depth look at the compound's mechanism of action, pharmacokinetics, and preclinical efficacy.

Introduction

TG100572 is a small molecule inhibitor targeting a specific set of kinases implicated in ocular leak and angiogenesis. Its development has been primarily focused on treating age-related macular degeneration (AMD). A significant aspect of its preclinical evaluation involves its generation from the prodrug TG100801 through de-esterification by ocular esterase enzymes following topical administration.[1][2][3] This approach aims to deliver therapeutic concentrations of the active compound to the posterior segment of the eye while minimizing systemic exposure.[1]

Mechanism of Action

TG100572 is a multi-targeted kinase inhibitor that demonstrates potent, sub-nanomolar activity against the Src family of kinases as well as receptor tyrosine kinases (RTKs) such as VEGFR1, VEGFR2, FGFR1, FGFR2, and PDGFRβ.[2][4][5] By inhibiting these key signaling molecules, TG100572 effectively modulates pathways central to angiogenesis and vascular permeability.

Signaling Pathway Inhibition

The therapeutic rationale for TG100572 lies in its ability to simultaneously block multiple signaling cascades involved in pathological angiogenesis. For instance, the dual inhibition of VEGF receptors and Src family kinases is believed to provide a synergistic effect against VEGF-induced edema.[6] Preclinical studies have shown that TG100572 blocks the VEGF-induced phosphorylation of extracellular signal-regulated kinase (ERK), a crucial downstream signaling event in VEGF-induced mitogenesis.[2][6]

In Vitro Efficacy

In vitro studies have demonstrated the biological effects of TG100572 on endothelial cells. The compound inhibits the proliferation of human retinal microvascular endothelial cells (hRMVEC) with an IC50 of 610±72 nM.[5] Furthermore, TG100572 has been shown to induce apoptosis in rapidly proliferating endothelial cells, while quiescent cells remain unaffected, suggesting a targeted effect on angiogenic blood vessels.[2][4][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of TG100572.

Table 1: In Vitro Kinase Inhibition Profile of TG100572

| Target Kinase | IC50 (nM) |

| VEGFR1 | 2 |

| VEGFR2 | 7 |

| FGFR1 | 2 |

| FGFR2 | 16 |

| PDGFRβ | 13 |

| Fgr | 5 |

| Fyn | 0.5 |

| Hck | 6 |

| Lck | 0.1 |

| Lyn | 0.4 |

| Src | 1 |

| Yes | 0.2 |

Data sourced from MedChemExpress.[2][4][5]

Table 2: In Vitro Cellular Activity of TG100572

| Cell Line | Assay | Result (IC50/ED50) |

| hRMVEC | Proliferation | 610 ± 72 nM |

Data sourced from MedChemExpress and other preclinical studies.[4][5][6]

Table 3: Ocular Pharmacokinetics of TG100572 in a Murine Model

| Parameter | Value |

| Cmax (Choroid and Sclera) | 23.4 µM |

| Tmax | 0.5 h |

| Ocular Tissue Half-life | Very short |

Data from a murine model of laser-induced choroidal neovascularization.[4][5]

Experimental Protocols

Prodrug to Active Metabolite Conversion

A key aspect of the preclinical development of TG100572 is its formation from the prodrug TG100801. This conversion is a critical step for achieving therapeutic concentrations in the target ocular tissues.

In Vivo Studies in Animal Models

Preclinical evaluations of TG100572 and its prodrug TG100801 have been conducted in multiple species, including mice, rabbits, dogs, and mini-pigs.[1]

The general workflow for in vivo studies involves drug administration, sample collection at various time points, and subsequent analysis.

-

Animal Model: C57BL/6 mice (15-20 g).[4]

-

Systemic Administration: Intraperitoneal (i.p.) injection of 5 mg/kg TG100572 twice daily for 4 days, followed by a single dose on day 5.[4] Plasma samples and eyes were collected 5 hours after the final dose.[4]

-

Topical Administration: A single 10 µL drop of TG100572 or its prodrug TG100801 was administered to both eyes for two days.[4] Plasma and eyes were harvested at various time points (prior to, or 0.5, 1, 3, 5, or 7 hours) after the day 2 dosing.[4]

-

Outcome: Systemic delivery of TG100572 resulted in significant suppression of CNV.[4][6]

Pharmacokinetic Analysis

-

Sample Preparation: Ocular tissues were homogenized with RIPA buffer, and analytes were extracted in acetonitrile.[1]

-

Quantitation: TG100801 and TG100572 concentrations were quantified using an LC/MS/MS assay and normalized by tissue weight.[1]

-

Data Analysis: Pharmacokinetic data was analyzed using WINNONLIN software.[1]

Pharmacokinetics and Toxicology

Ocular Distribution and Systemic Exposure

Following topical instillation of the prodrug TG100801, both TG100801 and its active metabolite TG100572 achieve concentrations in the back-of-the-eye tissues that exceed those required for the inhibition of target tyrosine kinases in multiple preclinical species.[1] The ocular half-life of TG100801/TG100572 is greater than 7 hours, suggesting that once or twice daily topical administration should be sufficient to maintain therapeutic exposure.[1]

A key finding from these studies is the high ocular penetrance of TG100572 following topical administration, with evidence suggesting a non-corneal pathway of delivery to the posterior segment.[1] Importantly, systemic exposure to both TG100572 and TG100801 after topical delivery was below the limit of quantitation (1-3 ng/mL), indicating a minimal potential for systemic side effects.[1]

Systemic Toxicity

While topical administration appears safe, systemic delivery of TG100572 in a murine model was associated with weight loss, suggesting potential systemic toxicity at therapeutic doses.[4][6] This underscores the advantage of topical delivery for ocular indications.

Conclusion

The preclinical data for TG100572, particularly when administered topically as its prodrug TG100801, demonstrates a promising profile for the treatment of ocular neovascular diseases. Its multi-targeted kinase inhibition, favorable ocular pharmacokinetics, and low systemic exposure support its continued investigation. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research and development in this area.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

TG 100572: In Vitro Assay Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Application Notes

TG 100572 is a potent, multi-targeted kinase inhibitor that has demonstrated significant activity against key mediators of angiogenesis and cell proliferation.[1][2] Primarily targeting receptor tyrosine kinases (RTKs) and Src family kinases, this compound has shown sub-nanomolar inhibitory concentrations against a range of kinases including Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Fibroblast Growth Factor Receptors (FGFR1, FGFR2), and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[1][2] Its mechanism of action involves the direct inhibition of these kinases, thereby blocking downstream signaling cascades such as the VEGF-induced phosphorylation of extracellular signal-regulated kinase (ERK).[1][3]

The inhibitory effects of this compound translate to significant anti-proliferative and pro-apoptotic activity in endothelial cells.[1][3] Specifically, it has been shown to inhibit the proliferation of human retinal microvascular endothelial cells (hRMVEC) and to induce apoptosis in rapidly dividing, but not quiescent, endothelial cell cultures.[1] These characteristics underscore the potential of this compound as a therapeutic agent in diseases characterized by pathological angiogenesis, such as age-related macular degeneration and various cancers.[1][4]

Data Presentation: Kinase Inhibition Profile of this compound

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of purified kinases. This data provides a clear overview of the compound's potency and selectivity.

| Kinase Target | IC50 (nM) |

| VEGFR1 | 2 |

| VEGFR2 | 7 |

| FGFR1 | 2 |

| FGFR2 | 16 |

| PDGFRβ | 13 |

| Fgr | 5 |

| Fyn | 0.5 |

| Hck | 6 |

| Lck | 0.1 |

| Lyn | 0.4 |

| Src | 1 |

| Yes | 0.2 |

Data sourced from MedChemExpress product information.[1][2]

Experimental Protocols

This section provides a detailed methodology for an in vitro cell proliferation assay to evaluate the anti-proliferative effects of this compound on endothelial cells. This protocol is based on methodologies cited in the literature for this compound.[1]

Protocol: Endothelial Cell Proliferation Assay (XTT-Based)

1. Objective:

To determine the dose-dependent inhibitory effect of this compound on the proliferation of human retinal microvascular endothelial cells (hRMVEC).

2. Materials:

-

Human retinal microvascular endothelial cells (hRMVEC)

-

Endothelial Cell Growth Medium

-

Fetal Bovine Serum (FBS)

-

Heparin

-

Recombinant Human Vascular Endothelial Growth Factor (rhVEGF)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

XTT Cell Proliferation Assay Kit

-

Microplate reader

3. Procedure:

-

Cell Seeding:

-

Culture hRMVEC in Endothelial Cell Growth Medium supplemented with 10% FBS.

-

Trypsinize and resuspend the cells.

-

Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 2 nM to 5 µM). Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.1%.

-

Prepare the treatment medium containing 10% FBS, 50 µg/mL heparin, and 50 ng/mL rhVEGF.

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the treatment medium containing the different concentrations of this compound or DMSO vehicle control to the respective wells.

-

-

Incubation:

-

Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Proliferation Measurement (XTT Assay):

-

Prepare the XTT labeling mixture according to the manufacturer's instructions.

-

Add 50 µL of the XTT labeling mixture to each well.

-

Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Measure the absorbance of the samples in a microplate reader at a wavelength of 450 nm (with a reference wavelength of 650 nm).

-

5. Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.

-

Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control (considered 100% proliferation).

-

Plot the percentage of proliferation against the logarithm of the this compound concentration.

-

Calculate the ED50 value (the concentration of this compound that inhibits cell proliferation by 50%) using a suitable non-linear regression curve fit (e.g., sigmoidal dose-response).

Mandatory Visualizations

Signaling Pathway of this compound Inhibition

Caption: this compound inhibits key signaling pathways involved in cell proliferation and angiogenesis.

Experimental Workflow for In Vitro Cell Proliferation Assay

Caption: Workflow for determining the anti-proliferative effect of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TG-100801 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Application Notes and Protocols for TG 100572 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG 100572 is a potent, multi-targeted kinase inhibitor with significant utility in cell culture-based research, particularly in the fields of oncology and angiogenesis. It exhibits inhibitory activity against receptor tyrosine kinases (RTKs) and Src family kinases. Understanding the appropriate concentration and application of this compound is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols and recommended concentrations for the use of this compound in various cell culture assays.

Mechanism of Action

This compound exerts its biological effects by inhibiting the kinase activity of several key signaling proteins involved in cell proliferation, survival, migration, and angiogenesis. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Fibroblast Growth Factor Receptors (FGFR1, FGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and members of the Src family of non-receptor tyrosine kinases (Src, Fgr, Fyn, Hck, Lck, Lyn, Yes).[1][2][3] By blocking the ATP-binding site of these kinases, this compound prevents their autophosphorylation and the subsequent activation of downstream signaling pathways.

Data Presentation

Table 1: Inhibitory Activity of this compound

| Target Kinase | IC50 (nM)[1][2][4] |

| VEGFR1 | 2 |

| VEGFR2 | 7 |

| FGFR1 | 2 |

| FGFR2 | 16 |

| PDGFRβ | 13 |

| Fgr | 5 |

| Fyn | 0.5 |

| Hck | 6 |

| Lck | 0.1 |

| Lyn | 0.4 |

| Src | 1 |

| Yes | 0.2 |

Table 2: Recommended Concentration Ranges for Cell-Based Assays

| Assay | Cell Type Example | Recommended Concentration Range | Notes |

| Cell Proliferation Assay | Human Retinal Microvascular Endothelial Cells (hRMVEC)[1] | 2 nM - 5 µM | The ED50 for inhibiting hRMVEC proliferation is approximately 610 nM.[1][2] |

| Western Blotting (Phosphorylation Inhibition) | VEGF-stimulated Endothelial Cells | 100 nM - 1 µM | Pre-treatment for 1-2 hours is recommended before stimulation. |

| Apoptosis Assay | Proliferating Endothelial Cells[2] | 500 nM - 2 µM | This compound selectively induces apoptosis in rapidly proliferating cells.[2] |

| Cell Migration Assay | Endothelial Cells | 100 nM - 1 µM | Titration is recommended to determine the optimal inhibitory concentration without inducing significant cell death. |

| Tube Formation Assay | Human Umbilical Vein Endothelial Cells (HUVEC) | 100 nM - 1 µM | Assay duration is typically 6-12 hours. |

Experimental Protocols

Cell Proliferation Assay (XTT-based)

This protocol is adapted from a method used for human retinal microvascular endothelial cells (hRMVEC).[1]

Materials:

-

hRMVEC or other endothelial cell line

-

Complete growth medium (e.g., EGM-2)

-

96-well cell culture plates

-

This compound

-

Recombinant human VEGF (rhVEGF)

-

XTT labeling reagent

-

Electron-coupling reagent

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

Prepare serial dilutions of this compound in cell culture medium containing 10% FBS, 50 µg/mL heparin, and 50 ng/mL rhVEGF. A recommended starting range is 2 nM to 5 µM.[1] Include a DMSO vehicle control.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

-

Incubate for 48 hours at 37°C and 5% CO2.[1]

-

Prepare the XTT labeling mixture according to the manufacturer's instructions.

-

Add 50 µL of the XTT labeling mixture to each well.

-

Incubate the plate for 4 hours at 37°C and 5% CO2.

-

Measure the absorbance at 450 nm using a plate reader.

Cell Proliferation Assay Workflow

Western Blotting for Inhibition of VEGFR2 Phosphorylation

This protocol provides a general method to assess the inhibitory effect of this compound on VEGF-induced VEGFR2 phosphorylation.

Materials:

-

Endothelial cells (e.g., HUVEC)

-

Serum-free cell culture medium

-

This compound

-

Recombinant human VEGF-A

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-VEGFR2, anti-total-VEGFR2, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Plate cells and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with this compound (e.g., 100 nM, 500 nM, 1 µM) or DMSO vehicle control in serum-free medium for 1-2 hours.

-

Stimulate the cells with 50 ng/mL rhVEGF-A for 10-15 minutes.[5]

-

Immediately place the plate on ice and wash twice with ice-cold PBS.

-

Lyse the cells with RIPA buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane and run the SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe for total VEGFR2 and a loading control like GAPDH.

VEGFR2 Signaling Inhibition by this compound

Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V staining and flow cytometry.

Materials:

-

Rapidly proliferating endothelial cells

-

Complete growth medium

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound (e.g., 500 nM, 1 µM, 2 µM) or DMSO vehicle control. Include a positive control for apoptosis (e.g., staurosporine).

-

Incubate for 24-48 hours.

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Migration Assay (Transwell Assay)

This protocol outlines a method to assess the effect of this compound on endothelial cell migration.

Materials:

-

Endothelial cells

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Serum-free medium

-

Chemoattractant (e.g., VEGF or 10% FBS)

-

This compound

-

Cotton swabs

-

Fixation and staining solution (e.g., methanol and crystal violet)

-

Microscope

Protocol:

-

Serum-starve the cells for 4-6 hours.

-

Resuspend the cells in serum-free medium containing different concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) or DMSO.

-

Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.

-

Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of the Transwell insert.

-

Incubate for 4-6 hours at 37°C and 5% CO2.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

Tube Formation Assay

This protocol is for evaluating the effect of this compound on the in vitro formation of capillary-like structures by endothelial cells.

Materials:

-

HUVEC or other endothelial cell line

-

Endothelial cell growth medium

-

Matrigel or other basement membrane extract

-

96-well plates

-

This compound

-

Calcein AM (optional, for visualization)

-

Microscope

Protocol:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Harvest endothelial cells and resuspend them in medium containing different concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) or DMSO.

-

Seed the cells onto the solidified Matrigel at a density of 1.5 x 10^4 cells/well.

-

Incubate for 6-12 hours at 37°C and 5% CO2.

-

Visualize the tube formation using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, or number of loops.

Solubility and Stability

This compound is typically supplied as a solid. For cell culture experiments, it is recommended to prepare a stock solution in DMSO. The hydrochloride salt form of this compound generally has better water solubility and stability.[1][2] Stock solutions can be stored at -20°C or -80°C for several months. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Disclaimer: These protocols are intended as a guide. Optimal conditions, including cell type, seeding density, this compound concentration, and incubation times, may need to be determined empirically for your specific experimental setup. Always refer to the manufacturer's instructions for specific reagents and kits. This information is for research use only and not for diagnostic or therapeutic purposes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. src kinase inhibitor-1 — TargetMol Chemicals [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. VEGF-dependent tumor angiogenesis requires the inverse and reciprocal regulation of VEGFR1 and VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TG100572 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG100572 is a potent, multi-targeted kinase inhibitor with significant activity against key drivers of angiogenesis and cell proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Fibroblast Growth Factor Receptors (FGFR1, FGFR2), Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), and Src family kinases.[1][2] These application notes provide a comprehensive overview of the in vivo use of TG100572 in mouse models, summarizing established dosages, administration protocols, and key experimental findings. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of TG100572.

Data Presentation

Table 1: Summary of In Vivo Dosages for TG100572 in Mouse Models

| Mouse Model | Administration Route | Dosage | Dosing Schedule | Key Findings | Reference |

| Developmental Angiogenesis | Intraperitoneal (i.p.) | 5 mg/kg | Twice daily | Dose-dependent inhibition of FAK-Y861 phosphorylation. | [3] |

| Laser-Induced Choroidal Neovascularization (CNV) | Intraperitoneal (i.p.) | 5 mg/kg | Daily for 14 days | Significant suppression of CNV. Associated with weight loss, suggesting systemic toxicity. | [4] |

| Laser-Induced Choroidal Neovascularization (CNV) | Topical (eye drop) | 10 µL of 1% TG100572 solution | Daily | Achieved therapeutic concentrations in the retina and choroid/sclera. | [4] |